An In-depth Technical Guide to the Chemical Properties of 3-(2,4-dimethylphenyl)propanoic acid
An In-depth Technical Guide to the Chemical Properties of 3-(2,4-dimethylphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 3-(2,4-dimethylphenyl)propanoic acid. Information on its physical characteristics, spectral data, potential synthetic routes, and purification methods is presented. The biological context of the broader class of arylpropanoic acids is also discussed to provide a framework for potential research and development applications.
Chemical and Physical Properties
3-(2,4-dimethylphenyl)propanoic acid, with the CAS number 1811-85-4, is an aromatic carboxylic acid.[1][2] Its structure consists of a propanoic acid moiety attached to a 2,4-dimethylphenyl group. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized and estimated based on its structure and data from closely related isomers.
Table 1: Physicochemical Properties of 3-(2,4-dimethylphenyl)propanoic acid and Related Isomers
| Property | 3-(2,4-dimethylphenyl)propanoic acid | 3-(3,4-dimethylphenyl)propanoic acid (Isomer) |
| CAS Number | 1811-85-4[1][2] | 25173-76-6 |
| Molecular Formula | C₁₁H₁₄O₂[1][2] | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol [1][2] | 178.23 g/mol |
| Melting Point | Data not available | 80-82 °C |
| Boiling Point | Predicted: 311.4 ± 11.0 °C | 311.4 ± 11.0 °C (Predicted) |
| Density | Predicted: 1.074 ± 0.06 g/cm³ | 1.074 ± 0.06 g/cm³ (Predicted) |
| Solubility | Data not available. Expected to be soluble in organic solvents like chloroform and methanol.[3] | Data not available |
Spectral Data
Table 2: Predicted Spectral Data for 3-(2,4-dimethylphenyl)propanoic acid
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons (around 7.0 ppm), the methylene protons of the propanoic acid chain (triplets around 2.6 and 2.9 ppm), the methyl groups on the benzene ring (singlets around 2.2-2.3 ppm), and a broad singlet for the carboxylic acid proton (typically >10 ppm). |
| ¹³C NMR | Resonances for the carboxylic acid carbonyl carbon (around 179 ppm), aromatic carbons (in the range of 125-140 ppm), the methylene carbons of the propanoic acid chain, and the methyl group carbons. |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretching band for the carbonyl group (around 1700 cm⁻¹), C-H stretching bands for aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring.[4][5] |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (178.23 m/z). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid chain. |
Experimental Protocols
While a specific, detailed synthesis protocol for 3-(2,4-dimethylphenyl)propanoic acid is not explicitly documented in the searched literature, a common and plausible method for its preparation is through the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with succinic anhydride, followed by reduction.
Synthesis via Friedel-Crafts Acylation and Subsequent Reduction
This two-step synthesis is a standard method for the preparation of 3-arylpropanoic acids.
Step 1: Friedel-Crafts Acylation of m-Xylene with Succinic Anhydride
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add succinic anhydride and anhydrous dichloromethane.
-
Cool the mixture in an ice bath. Slowly add powdered anhydrous aluminum chloride to the stirred suspension.
-
Through the addition funnel, add 1,3-dimethylbenzene dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 3-(2,4-dimethylbenzoyl)propanoic acid.
Step 2: Clemmensen or Wolff-Kishner Reduction of the Ketone
The keto-acid obtained from the Friedel-Crafts reaction can be reduced to the desired 3-(2,4-dimethylphenyl)propanoic acid using standard reduction methods.
-
Clemmensen Reduction: The ketone is heated with amalgamated zinc and concentrated hydrochloric acid.
-
Wolff-Kishner Reduction: The ketone is heated with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.
Purification: The final product can be purified by recrystallization from a suitable solvent (e.g., toluene-hexane) or by column chromatography on silica gel.[6]
Caption: General workflow for the synthesis of 3-(2,4-dimethylphenyl)propanoic acid.
Biological Activity and Signaling Pathways
Specific biological studies on 3-(2,4-dimethylphenyl)propanoic acid are not prominent in the scientific literature. However, the broader class of arylpropanoic acids is well-known for its pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[7]
The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammatory processes, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[7] The inhibition of COX-2 is responsible for the anti-inflammatory, analgesic, and antipyretic effects of NSAIDs.
Caption: General mechanism of action for arylpropanoic acids via COX inhibition.
Given its structural similarity to other NSAIDs, it is plausible that 3-(2,4-dimethylphenyl)propanoic acid could exhibit similar inhibitory activity against COX enzymes. Further research would be required to validate this hypothesis and to determine its potency and selectivity for COX-1 versus COX-2.
Conclusion
3-(2,4-dimethylphenyl)propanoic acid is a compound for which detailed experimental data is not extensively available. This guide has compiled the known information and provided predicted properties and generalized experimental protocols based on the chemistry of related compounds. The structural similarity of this molecule to the well-established class of arylpropanoic acid NSAIDs suggests a potential for biological activity, warranting further investigation for applications in drug discovery and development. Researchers interested in this compound should consider the synthesis and detailed characterization of the molecule to establish a definitive profile of its chemical and biological properties.
References
- 1. 3-(2,4-Dimethylphenyl)propanoic acid - CAS:1811-85-4 - Sunway Pharm Ltd [3wpharm.com]
- 2. 1811-85-4 CAS MSDS (3-(2,4-DIMETHYLPHENYL)PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 938-94-3 CAS MSDS (2-(4-Methylphenyl)propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. quora.com [quora.com]
- 5. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]



